2,4,6-Tribromobenzoic acid
Overview
Description
2,4,6-Tribromobenzoic acid: is an organic compound with the molecular formula C7H3Br3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 6 positions. This compound is known for its significant role in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
2,4,6-Tribromobenzoic acid (TBBA) is an organic compound that is primarily used as a building block in organic synthesis . It is also used as a flame retardant in coatings, plastics, and rubber . .
Mode of Action
It is known that tbba can be used as a reagent in various chemical reactions, including bromination reactions . In these reactions, TBBA can act as a bromine source, allowing for the introduction of bromine atoms into other molecules .
Biochemical Pathways
It is primarily used in chemical synthesis rather than biological applications .
Pharmacokinetics
Its water solubility is 35g/L at 15 ºC , which may influence its bioavailability and distribution in the body
Result of Action
As TBBA is primarily used in chemical synthesis and as a flame retardant
Action Environment
The action of TBBA can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and efficacy in different environments . Additionally, its stability may be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzoic Acid: One common method involves the bromination of benzoic acid.
From 3-Amino-2,4,6-tribromobenzoic Acid: Another method involves the synthesis from 3-amino-2,4,6-tribromobenzoic acid.
Industrial Production Methods: Industrial production of 2,4,6-tribromobenzoic acid often involves large-scale bromination processes using bromine and acetic acid under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,4,6-Tribromobenzoic acid can undergo nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid is commonly used for the bromination of benzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions to reduce the compound.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Reduction Products: Reduced derivatives of this compound.
Scientific Research Applications
Chemistry: 2,4,6-Tribromobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a reagent in biochemical assays .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
2,3,5-Tribromobenzoic Acid: Another brominated derivative of benzoic acid with bromine atoms at different positions.
3-Hydroxy-2,4,6-tribromobenzoic Acid: A hydroxylated derivative of 2,4,6-tribromobenzoic acid.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated benzoic acids. This makes it particularly useful in specific synthetic and industrial applications .
Properties
IUPAC Name |
2,4,6-tribromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVMJSHEGZYRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289216 | |
Record name | 2,4,6-Tribromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-12-5 | |
Record name | 633-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Tribromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tribromobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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